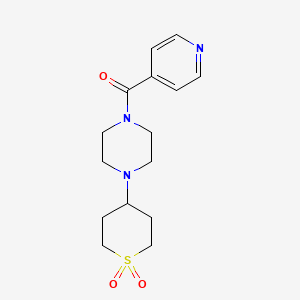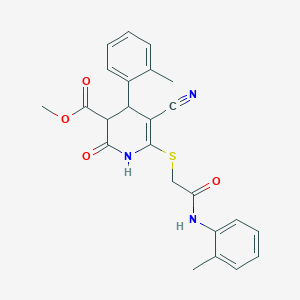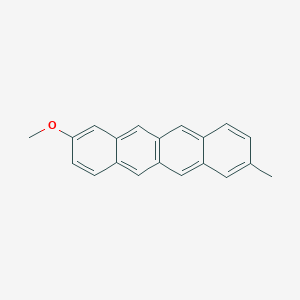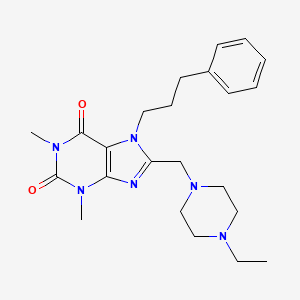![molecular formula C17H20FN3O3 B2614015 Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate CAS No. 1241338-73-7](/img/structure/B2614015.png)
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate, also known as MFA-1, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in research. MFA-1 is a small molecule inhibitor of a protein called MALT1, which is involved in the regulation of various cellular processes, including immune responses.
Mecanismo De Acción
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate works by binding to the active site of MALT1, preventing its cleavage of downstream substrates. This leads to the inhibition of various cellular processes, including NF-κB signaling, which is involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the proliferation and migration of cancer cells. Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate is its specificity for MALT1, which makes it a valuable tool for studying the role of MALT1 in various cellular processes. However, the low yield of the synthesis method and the high cost of the compound limit its use in large-scale experiments.
Direcciones Futuras
Future research on Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate could focus on the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. In addition, further studies could investigate the potential applications of Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate in other diseases, such as inflammatory bowel disease and multiple sclerosis. The development of more potent and selective MALT1 inhibitors could also be a promising direction for research.
Métodos De Síntesis
The synthesis of Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate involves several steps, starting with the reaction of 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methylamine to form the amide, which is further reacted with 1-cyanocyclohexylamine to form the desired product. The final step involves esterification with methanol to obtain Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate. The overall yield of this process is around 10-15%.
Aplicaciones Científicas De Investigación
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate has been studied extensively for its potential applications in cancer research. MALT1 is known to be overexpressed in various types of cancer, and its inhibition by Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate has been shown to induce cell death in cancer cells. In addition, Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate has also been studied for its potential applications in autoimmune diseases, as MALT1 is involved in the regulation of immune responses.
Propiedades
IUPAC Name |
methyl 5-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-24-16(23)13-9-12(5-6-14(13)18)20-10-15(22)21-17(11-19)7-3-2-4-8-17/h5-6,9,20H,2-4,7-8,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFCKPDIRPYNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NCC(=O)NC2(CCCCC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2613936.png)



![3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2613946.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2613947.png)

![5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2613951.png)
![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2613952.png)
![6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2613953.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613955.png)